molecular formula C16H20N4O2S B2863431 1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1795458-35-3

1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2863431
CAS No.: 1795458-35-3
M. Wt: 332.42
InChI Key: CIMYKLBRFVDMRR-UHFFFAOYSA-N
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Description

1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Regiocontrolled Synthesis and Organic Reactions

A study highlights the regiocontrolled synthesis of polysubstituted pyrroles, starting from terminal alkynes, sulfonyl azides, and allenes. This synthesis utilizes 1-sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, reacting with allenes in the presence of a nickel(0) catalyst. The process yields isopyrroles, which are further converted to a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura et al., 2013).

Intramolecular C-H Bond Activation

Another study explores the Rhodium-Catalyzed Intramolecular C-H Bond Activation with Triazoles. This treatment of triazoles having an N-sulfonyl-protected benzylamine moiety with rhodium catalysts leads to cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines. This process demonstrates good yields and high stereoselectivities, showcasing the versatility of triazole compounds in synthesizing complex molecular structures (Senoo et al., 2016).

Antiproliferative Evaluation

The synthesis and antiproliferative evaluation of novel compounds derived from tetrahydronaphthalene, bearing the 1,2,4-triazole moiety, were conducted to assess their effectiveness against various human cancer cell lines. This study indicates that specific synthesized compounds exhibit better and more broad-spectrum anticancer activity compared to traditional treatments, highlighting the potential therapeutic applications of triazole derivatives (Zhu et al., 2020).

Properties

IUPAC Name

1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-23(22,16-6-5-13-3-1-2-4-14(13)11-16)19-9-7-15(12-19)20-10-8-17-18-20/h5-6,8,10-11,15H,1-4,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMYKLBRFVDMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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